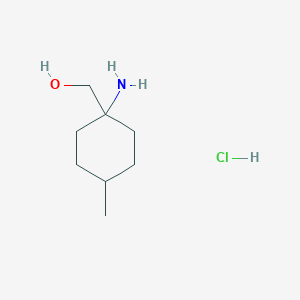

(1-Amino-4-methylcyclohexyl)methanol hydrochloride

Description

(1-Amino-4-methylcyclohexyl)methanol hydrochloride is a cyclohexane-derived compound featuring an amino group (-NH₂) at position 1, a hydroxymethyl (-CH₂OH) group at position 1, and a methyl (-CH₃) substituent at position 4 of the cyclohexane ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Propriétés

IUPAC Name |

(1-amino-4-methylcyclohexyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7-2-4-8(9,6-10)5-3-7;/h7,10H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILPMDYVHAZEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-26-9 | |

| Record name | Cyclohexanemethanol, 1-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-4-methylcyclohexyl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-methylcyclohexanone in the presence of an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The final product is then purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt .

Analyse Des Réactions Chimiques

Types of Reactions

(1-Amino-4-methylcyclohexyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.

Reduction: Formation of more saturated cyclohexane derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

(1-Amino-4-methylcyclohexyl)methanol hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and specialty materials

Mécanisme D'action

The mechanism of action of (1-Amino-4-methylcyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Pharmacological Relevance

- (trans-4-Aminocyclohexyl)methanol hydrochloride and related compounds are intermediates in antiviral and CNS-active drug synthesis.

- Bicyclic Analogues: The oxabicyclohexane derivative (CAS 2138150-58-8) has shown promise in antibiotic research due to its constrained conformation .

Activité Biologique

(1-Amino-4-methylcyclohexyl)methanol hydrochloride, with the CAS number 1432681-26-9, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

(1-Amino-4-methylcyclohexyl)methanol hydrochloride is characterized by its unique structure, which allows for various chemical interactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic applications.

Table 1: Chemical Properties of (1-Amino-4-methylcyclohexyl)methanol Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 176.68 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of (1-Amino-4-methylcyclohexyl)methanol hydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may influence various biochemical pathways by modulating enzyme activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Activity

Studies have shown that (1-Amino-4-methylcyclohexyl)methanol hydrochloride exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Case Study:

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Anticancer Potential

Research into the anticancer potential of this compound is ongoing. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Table 2: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 25 | Induction of apoptosis | |

| MCF-7 | 30 | Cell cycle arrest |

Applications in Medicinal Chemistry

The unique properties of (1-Amino-4-methylcyclohexyl)methanol hydrochloride make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to serve as a chiral building block allows for the development of enantiomerically pure compounds with potential therapeutic applications.

Research Applications:

- Synthesis of Chiral Drugs: Utilized in the development of drugs targeting various diseases.

- Biological Assays: Employed in screening assays to identify new bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.